
1,1-Difluoro-1-methoxyethane
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Overview
Description
Chemical Identity and Structure
The compound "1,1-Difluoro-1-methoxyethane" is more accurately identified as methoxyflurane (IUPAC: 2,2-dichloro-1,1-difluoro-1-methoxyethane; CAS: 76-38-0), a halogenated methyl ethyl ether. Its molecular formula is C₃H₄Cl₂F₂O, with a molecular weight of 164.97 g/mol . Structurally, it features two chlorine atoms on the second carbon, two fluorine atoms on the first carbon, and a methoxy group (-OCH₃) attached to the first carbon (Figure 1) .
Preparation Methods
The preparation of 1,1-Difluoro-1-methoxyethane involves several synthetic routes. One common method includes the fluorination of 1,1,1-trichloroethane or 1,1,2-trichloroethane using a fixed-bed chrome-based catalyst under specific conditions . The reaction typically occurs at temperatures between 200-300°C and pressures of 0.1-0.8 MPa . The product is then purified through direct condensation, tail gas absorption, liquid-phase layering, washing, and distillation .
Chemical Reactions Analysis
1,1-Difluoro-1-methoxyethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form methoxyfluoroacetic acid and dichloroacetic acid.
Reduction: It can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Substitution: The compound can undergo substitution reactions, particularly involving halogen atoms.
Common reagents used in these reactions include hydrogen fluoride, chlorine, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Difluoro-1-methoxyethane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1-Difluoro-1-methoxyethane involves its interaction with the central nervous system. It interferes with the release and re-uptake of neurotransmitters at post-synaptic terminals and alters ionic conductance following receptor activation by a neurotransmitter . This disruption of neuronal transmission leads to its analgesic and anesthetic effects. Additionally, it activates the inhibitory receptor gamma-aminobutyric acid (GABA), further contributing to its effects .
Comparison with Similar Compounds
Physicochemical Properties
- Boiling Point : 103–108°C
- Melting Point: -36°C (Note: A conflicting value of 400°C in is likely erroneous.)
- Solubility: Sparingly soluble in water (28.3 mg/L at 25°C) but miscible with ethanol, chloroform, and ether .
- LogP (Octanol/Water): 2.21, indicating moderate lipophilicity .
- Appearance : Clear, colorless liquid with a fruity odor .
Applications Methoxyflurane was historically used as an inhalational general anesthetic due to its high potency (MAC: 0.16%) . However, its clinical use declined in the 1970s due to dose-dependent nephrotoxicity linked to fluoride ion release during metabolism . It is now primarily utilized in fluorinated material synthesis .
Methoxyflurane belongs to the halogenated ether class of volatile anesthetics. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Key Properties of Methoxyflurane and Analogues
Structural and Functional Insights
Halogen Substitution Patterns :
- Methoxyflurane contains two chlorine atoms on C2 and two fluorines on C1. The chlorine atoms contribute to its high lipid solubility and prolonged duration of action but also increase metabolic degradation to nephrotoxic fluoride ions .
- Desflurane and isoflurane lack chlorine but have additional fluorine atoms, reducing toxicity and improving metabolic stability .
Potency and Solubility :
- Methoxyflurane’s low MAC (0.16%) reflects its high potency, correlating with its high logP (2.21) and lipid solubility . In contrast, desflurane’s high volatility (BP: 22.8°C) and low logP (0.42) result in rapid induction and recovery .
Toxicity Profile :
- Methoxyflurane’s nephrotoxicity arises from hepatic metabolism releasing free fluoride ions (plasma levels >50 μM), which inhibit renal enzymes . Newer agents like sevoflurane undergo minimal metabolism (<5%), producing negligible fluoride .
Clinical Utility :
- Methoxyflurane’s decline contrasts with sevoflurane , which offers rapid recovery and minimal organ toxicity . Desflurane’s low blood solubility makes it ideal for outpatient surgery .
Key Research Findings
- Kinetic Studies: Methoxyflurane’s pyrolysis in the presence of additives (e.g., NO) generates chlorofluorocarbons, highlighting its environmental persistence .
- Anesthetic Mechanisms : Like other halogenated ethers, methoxyflurane potentiates GABAₐ receptor activity but with prolonged effects due to slow elimination .
Properties
IUPAC Name |
1,1-difluoro-1-methoxyethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2O/c1-3(4,5)6-2/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJKVXPCLHYFFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596254 |
Source
|
Record name | 1,1-Difluoro-1-methoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162250-14-8 |
Source
|
Record name | 1,1-Difluoro-1-methoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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